
(S)-2-(Naphthalen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(naphthalen-2-yl)propanoic acid is an organic compound characterized by the presence of a naphthalene ring attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(naphthalen-2-yl)propanoic acid typically involves the use of naphthalene derivatives and appropriate reagents to introduce the propanoic acid functionality. One common method involves the Friedel-Crafts acylation of naphthalene with propanoic acid derivatives under acidic conditions. This reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of (2S)-2-(naphthalen-2-yl)propanoic acid may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-based carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-based carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
(2S)-2-(naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (2S)-2-(naphthalen-2-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.
Naphthalene-2-carboxylic acid: A naphthalene derivative with a carboxylic acid group at the 2-position.
Uniqueness
(2S)-2-(naphthalen-2-yl)propanoic acid is unique due to the presence of both a naphthalene ring and a propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these unique features.
Propriétés
Formule moléculaire |
C13H12O2 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(2S)-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,14,15)/t9-/m0/s1 |
Clé InChI |
DKVIPUUJSKIQFZ-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O |
SMILES canonique |
CC(C1=CC2=CC=CC=C2C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)

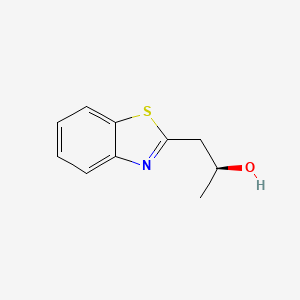
![(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B13580781.png)
![2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13580785.png)
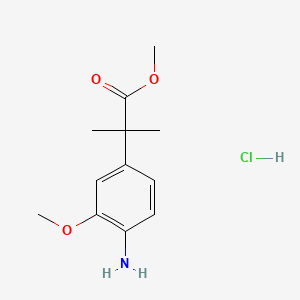
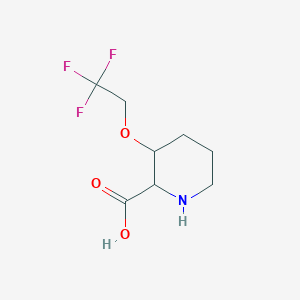
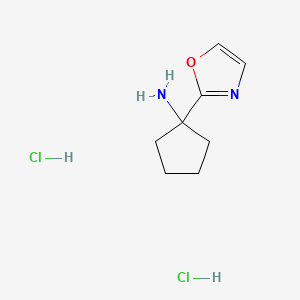
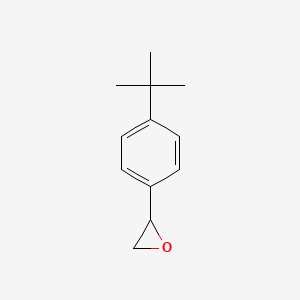
![3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13580808.png)
![ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13580822.png)
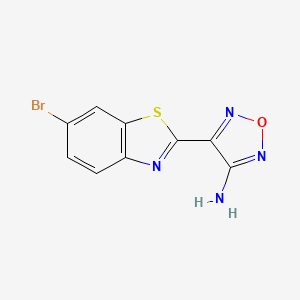
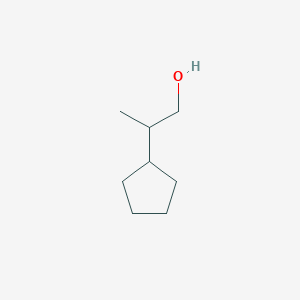
![6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B13580835.png)
